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Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in
cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] Its primary
enzymatic activities are the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and
the synthesis of cyclic ADP-ribose (CADPR), a second messenger involved in calcium
mobilization.[3][4] Given that NAD+ levels decline with age and during certain diseases, and
CD38 is a major consumer of NAD+, it has emerged as a significant therapeutic target for
metabolic disorders, age-related conditions, and cancer.[5]

These application notes provide a detailed protocol for measuring the NAD-glycohydrolase
(NADase) activity of CD38 using a fluorescent NAD+ analog. While the specific substrate
requested is fluorescein-NAD+, the most widely characterized and utilized fluorescent
substrate for CD38 hydrolase activity is 1,N6-etheno-NAD+ (e-NAD+). The enzymatic cleavage
of e-NAD+ by CD38 yields e-ADPR, a highly fluorescent product. The principles and protocols
detailed herein for the e-NAD+ assay are directly applicable and adaptable for fluorescein-
NAD+ or other fluorescent NAD+ analogs, with adjustments for the specific fluorophore's
excitation and emission wavelengths. This method offers a sensitive, continuous, and high-
throughput-compatible alternative to traditional HPLC-based assays.

Principle of the Assay
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The CD38 enzymatic assay leverages a fluorogenic substrate, a modified NAD+ molecule that
is weakly fluorescent. When CD38 cleaves the glycosidic bond between the nicotinamide and
ribose moieties, it releases a fluorescent product. The rate of increase in fluorescence intensity
is directly proportional to the CD38 enzyme's hydrolase activity. This allows for real-time kinetic
measurements and is suitable for screening potential CD38 inhibitors, which would cause a
reduction in the rate of fluorescence generation.

€-ADPR (Product)
(High Fluorescence)

e-NAD+ (Substrate) Hydrolysis
(Low Fluorescence) D38 Enzyme \4

Nicotinamide

Click to download full resolution via product page

Caption: Principle of the fluorescent CD38 hydrolase assay.

CD38 Signaling and Metabolic Pathway

CD38 is a key regulator of cellular NAD+ levels. By consuming NAD+, it influences the activity
of other NAD+-dependent enzymes, such as sirtuins and Poly (ADP-ribose) polymerases
(PARPSs), which are crucial for mitochondrial function, DNA repair, and metabolic regulation.
The products of the CD38 reaction, CADPR and ADPR, are also important signaling molecules,
primarily involved in regulating intracellular calcium release.
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Caption: CD38's central role in NAD+ metabolism and calcium signaling.

Experimental Protocols

This section provides a detailed protocol for measuring CD38 hydrolase activity using
recombinant human CD38 and e-NAD+ in a 96-well plate format. The protocol can be adapted

for cell or tissue lysates and for screening inhibitors.

Materials and Reagents

© 2025 BenchChem. All rights reserved. 3/

11

Tech Support


https://www.benchchem.com/product/b15073621?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reagent Supplier Example Storage

R&D Systems, BPS

Recombinant Human CD38 o -80°C
Bioscience
Sigma-Aldrich, BPS )
€-NAD+ (N6-Etheno-NAD) o -20°C (Protect from light)
Bioscience
CD38 Assay Buffer (See composition below) 4°C or -20°C
o o Sigma-Aldrich, BPS
CD38 Inhibitor (e.g., Apigenin) o -20°C
Bioscience

96-well white, flat-bottom _ _
Corning, Greiner Room Temperature

plates

CD38 Assay Buffer Composition:

25 mM Tris-HCI, pH 7.5

150 mM NacCl

1 mM MgClz

0.05% BSA (Bovine Serum Albumin)

Adjust pH to 7.5 and filter-sterilize.

Protocol 1: Recombinant CD38 Hydrolase Activity Assay
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1. Prepare Reagents
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2. Set Up 96-Well Plate
(Enzyme, Buffer, Controls)

:

3. Pre-incubate
(Enzyme with Inhibitors, if any)

:

4. Initiate Reaction
(Add e-NAD+ Substrate)

5. Measure Fluorescence
(Kinetic Mode, 37°C)

6. Analyze Data
(Calculate RFU/min, Determine % Inhibition)
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Caption: General experimental workflow for the CD38 fluorescent assay.

Step-by-Step Procedure:

« Reagent Preparation:

o Thaw all reagents on ice.

o Prepare CD38 Assay Buffer as described above.
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o Dilute recombinant CD38 enzyme in cold CD38 Assay Buffer to the desired final
concentration (e.g., a 2X stock of 20 ng/uL for a final concentration of 10 ng/uL).

o Prepare e-NAD+ substrate in CD38 Assay Buffer (e.g., a 2X stock of 400 uM for a final
concentration of 200 uM). Protect from light.

o Assay Plate Setup:
o Prepare the following in a 96-well white plate (final volume will be 100 uL):
= Enzyme Control Wells: 50 pL of 2X CD38 enzyme solution.
» Background Control Wells (No Enzyme): 50 pL of CD38 Assay Buffer.

» Solvent Control Wells (for inhibitor screening): 50 uL of 2X CD38 enzyme solution
containing the same final concentration of solvent (e.g., DMSO) as the inhibitor wells.

= |nhibitor Wells: 50 pL of 2X CD38 enzyme solution pre-mixed with the desired
concentration of inhibitor.

e Pre-incubation (for inhibitor screening):
o If screening inhibitors, add the test compounds to the appropriate wells and gently mix.

o Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact

with the enzyme.
e Reaction Initiation:

o Start the enzymatic reaction by adding 50 pL of the 2X e-NAD+ substrate solution to all
wells. Mix gently by pipetting or using a plate shaker.

e Fluorescence Measurement:
o Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

o Measure the fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2

minutes.
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o Data Analysis:

o For each well, determine the rate of reaction by calculating the slope of the linear portion
of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot (RFU/min).

o Subtract the background rate (from "No Enzyme" wells) from all other readings.

o For inhibitor screening, calculate the percent inhibition using the following formula: %
Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

Protocol 2: CD38 Activity from Cell or Tissue Lysates

e Sample Preparation:

o Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., NETN lysis buffer)

on ice.
o Centrifuge the lysate to pellet debris and collect the supernatant.

o Determine the total protein concentration of the lysate using a standard method (e.g., BCA

assay).
o Assay Procedure:

o Follow the same procedure as for the recombinant enzyme, but instead of the enzyme
solution, add 50-100 ug of total protein lysate to each well.

o Normalize the volume with lysis buffer across all sample wells.

o Always include a "lysate background"” control (lysate without e-NAD+) for each sample.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.

Table 1: Typical Reagent Concentrations and Assay Parameters
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Parameter

Recommended Value

Notes

Source of Enzyme

Recombinant Human CD38

Cellltissue lysates can also be

used (50-100 pg protein/well)

Optimal concentration should

Enzyme Concentration 5-20 ng/uL ) .
be determined empirically.
For Fluorescein-NAD+,
Substrate e-NAD+ optimize concentration based
on Km.
) Should be near or above the
Substrate Concentration 100-400 pM o
Km for accurate kinetics.
] ] Can be scaled down for 384-
Final Reaction Volume 100 pL
well plates.
Incubation Temperature 37°C

Reaction Time

30-60 minutes

Ensure measurements are
taken within the linear phase of

the reaction.

Table 2: Fluorescence Plate Reader Settings

. Setting for
Parameter Setting for e-ADPR . Notes
Fluorescein
o Must be optimized for

Excitation Wavelength o

~300 nm ~494 nm the specific instrument
(Ex)

and fluorophore.

Emission Wavelength

~410 nm ~521 nm
(Em)
Read Mode Kinetic Kinetic
Data Interval 1-2 minutes 1-2 minutes
Temperature Control 37°C 37°C
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Table 3: Example ICso Values for Known CD38 Inhibitors

Inhibitor Reported ICso Assay Type
Apigenin ~15-25 uM Hydrolase Activity
Quercetin ~5-10 uM Cyclase Activity
78c ~50 nM Hydrolase Activity
Isatuximab (antibody) ~1 pg/mL Hydrolase Activity

Note: ICso values can vary significantly based on assay conditions (e.g., substrate
concentration, enzyme source).

Troubleshooting and Considerations

e High Background Fluorescence: Ensure the e-NAD+ or fluorescein-NAD+ substrate is
protected from light to prevent degradation. Check the purity of reagents and use high-
quality microplates.

» No or Low Signal: The enzyme may be inactive. Verify enzyme activity with a positive
control. Ensure the buffer pH and composition are optimal. Increase enzyme or substrate
concentration.

» Non-linear Reaction Rate: This may occur due to substrate depletion or product inhibition.
Use a lower enzyme concentration or shorten the measurement time to analyze only the
initial linear velocity.

o Compound Interference: Test compounds may be inherently fluorescent or act as quenchers.
Always run a control with the compound in the absence of the enzyme to check for
interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30112426/
https://pubmed.ncbi.nlm.nih.gov/30112426/
https://pubmed.ncbi.nlm.nih.gov/30112426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://www.abcam.cn/ps/products/308/ab308152/documents/CD38-(Cyclase)-Inhibitor-Screening-Kit-(Fluorometric)-protocol-book-v1-ab308152%20(website).pdf
https://www.nad.com/news/cd38-enzymes-immune-cells-drive-nad-decline
https://www.benchchem.com/product/b15073621#fluorescein-nad-based-assay-for-cd38-enzyme-activity
https://www.benchchem.com/product/b15073621#fluorescein-nad-based-assay-for-cd38-enzyme-activity
https://www.benchchem.com/product/b15073621#fluorescein-nad-based-assay-for-cd38-enzyme-activity
https://www.benchchem.com/product/b15073621#fluorescein-nad-based-assay-for-cd38-enzyme-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15073621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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